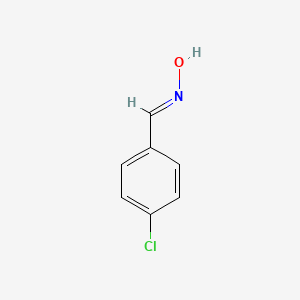

4-Chlorobenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(4-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBTCRVPQHOMT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3848-36-0, 3717-24-6 | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chloro-syn-benzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Chlorobenzaldehyde oxime from 4-chlorobenzaldehyde and hydroxylamine hydrochloride

A Senior Application Scientist's Guide to the Synthesis of 4-Chlorobenzaldehyde Oxime

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Synthesis, Optimization, and Characterization of this compound from 4-Chlorobenzaldehyde and Hydroxylamine Hydrochloride.

Executive Summary

Oximes are a pivotal class of organic compounds, serving not only as protective groups for carbonyls but also as crucial intermediates in the synthesis of amides via the Beckmann rearrangement, nitriles, and various nitrogen-containing heterocycles.[1][2] this compound, in particular, is a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven overview of its synthesis from 4-chlorobenzaldehyde and hydroxylamine hydrochloride. We will delve into the underlying reaction mechanism, present multiple scalable protocols, discuss critical optimization parameters, and detail robust characterization and safety procedures. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Reaction Overview and Mechanistic Insights

The formation of this compound is a classic condensation reaction between an aldehyde and hydroxylamine. The overall transformation is as follows:

Overall Reaction: Cl-C₆H₄-CHO + NH₂OH·HCl + Base → Cl-C₆H₄-CH=NOH + Base·HCl + H₂O

The Role of Reactants

-

4-Chlorobenzaldehyde: The electrophilic carbonyl carbon of the aldehyde is the target for nucleophilic attack. The electron-withdrawing nature of the chlorine atom in the para position can slightly enhance the electrophilicity of the carbonyl carbon.

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the nucleophilic hydroxylamine. It is supplied as a stable salt because free hydroxylamine is unstable and potentially explosive.[3]

-

Base (e.g., Sodium Carbonate, Sodium Hydroxide): A base is essential to neutralize the hydrochloride salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile.[1] The reaction proceeds most efficiently in a pH range that is slightly acidic to neutral (pH 4-6), as this ensures a sufficient concentration of the free nucleophile without protonating the carbonyl oxygen, which would deactivate it.[4]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Fig. 1: Core Reaction Mechanism

Experimental Protocols

Several methods can be employed for this synthesis, ranging from traditional solution-phase reactions to modern, environmentally benign alternatives.

Protocol A: Classical Aqueous-Ethanolic Synthesis

This robust method is suitable for producing high yields of clean product and is easily scalable.

Methodology:

-

Prepare Hydroxylamine Solution: In a 1 L beaker, dissolve 50 g of hydroxylamine hydrochloride in 300 mL of deionized water.

-

Prepare Aldehyde Suspension: In a separate 500 mL beaker, suspend 20 g of 4-chlorobenzaldehyde in 200 mL of a 10% aqueous sodium hydroxide solution.

-

Combine Reactants: Add the aldehyde suspension to the hydroxylamine hydrochloride solution with stirring.

-

Homogenize: Add ethanol portion-wise until the turbid mixture becomes a clear, homogeneous solution.[5]

-

Reaction: Gently heat the solution on a steam bath for approximately 25 minutes.

-

Crystallization: Cool the reaction vessel in an ice bath to induce crystallization of the oxime.

-

Isolation: Collect the solid product by vacuum filtration. A second crop of crystals can be obtained by adding water to the filtrate to the point of cloudiness and re-cooling.[5]

-

Drying: Dry the combined product in a vacuum desiccator. The expected yield is approximately 16.75 g.[5]

Protocol B: Solvent-Free Synthesis by Grinding

This "green chemistry" approach is rapid, efficient, and minimizes solvent waste.[1][2]

Methodology:

-

Combine Reagents: In a mortar, combine 4-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol). The use of a slight excess of hydroxylamine hydrochloride and a base like sodium carbonate is crucial for driving the reaction to completion.[1]

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature for 2-3 minutes. The reaction is often complete within this short period, which can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Add 10 mL of water to the mortar and stir to dissolve the inorganic salts.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. This method typically provides near-quantitative yields.[2]

Protocol C: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, reducing reaction times from hours to minutes.

Methodology:

-

Prepare Reaction Mixture: In a microwave reaction vessel, dissolve 4-chlorobenzaldehyde (0.71 mmol), hydroxylamine hydrochloride (0.87 mmol), and anhydrous sodium carbonate (0.88 mmol) in 3 mL of ethanol.[6]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90°C under 300W of power for 5 minutes.[6]

-

Workup: After cooling, evaporate the ethanol under reduced pressure.

-

Extraction: Add ethyl acetate (10 mL) and water (10 mL) to the residue. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]

Process Optimization and Data Summary

The choice of methodology can be guided by the desired scale, speed, and available equipment. The following table summarizes the key parameters and outcomes.

| Parameter | Protocol A (Aqueous-Ethanolic) | Protocol B (Grinding) | Protocol C (Microwave) | Causality and Field Insights |

| Solvent | Water/Ethanol[5] | None (Solvent-free)[1] | Ethanol[6] | Ethanol helps solubilize the aromatic aldehyde. Grinding avoids solvent use, aligning with green chemistry principles. |

| Base | Sodium Hydroxide[5] | Sodium Carbonate[1] | Sodium Carbonate[6] | A base is non-negotiable to liberate free hydroxylamine. Na₂CO₃ is milder and easier to handle than NaOH for solvent-free methods. |

| Temperature | Steam Bath (~80-90°C)[5] | Room Temperature[2] | 90°C[6] | Heating accelerates the dehydration step. However, the grinding method's efficiency at room temp highlights the benefit of mechanical activation. |

| Time | ~25 minutes[5] | ~2-3 minutes[2] | 5 minutes[6] | Microwave and grinding methods offer a dramatic reduction in reaction time, increasing throughput. |

| Typical Yield | ~84%[5] | >95%[1] | ~85%[6] | Solvent-free grinding often provides the highest yields due to high reactant concentration and efficient mixing. |

The workflow from reactant selection to final product validation is depicted below.

Caption: Fig. 2: General Synthesis Workflow

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. The following analytical data are standard for this compound.

| Analysis Technique | Expected Result | Source |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 108-111°C | [5][7] |

| FTIR (KBr, cm⁻¹) | ~3294 (O-H stretch), ~1596 (C=N stretch), ~1493 (Aromatic C=C), ~1088 (C-Cl stretch) | [7] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.10 (s, 1H, CH=N), δ 7.52 (d, J=8.5 Hz, 2H, Ar-H), δ 7.36 (d, J=8.5 Hz, 2H, Ar-H) | [7] |

| ¹³C NMR | Spectral data available for confirmation | [8] |

Safety and Hazard Management

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dusts and vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[10]

-

Reactant Hazards:

-

4-Chlorobenzaldehyde: May cause skin and eye irritation.

-

Hydroxylamine Hydrochloride: This substance is corrosive, harmful if swallowed, and may cause skin sensitization.[11] It can be explosive when heated.[9] Do not handle until all safety precautions have been read and understood.[12] Store away from heat and incompatible materials like heavy metals and strong oxidizing agents.[9]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid releasing materials into the environment.[12]

Conclusion

The synthesis of this compound is a well-established and versatile reaction. By understanding the core mechanism, researchers can select from several reliable protocols, including classical solution-phase methods and modern green chemistry alternatives like solvent-free grinding and microwave-assisted synthesis. Each method offers distinct advantages in terms of speed, yield, and environmental impact. Adherence to the detailed protocols, optimization parameters, and stringent safety measures outlined in this guide will enable scientists to reproducibly synthesize high-purity this compound for applications in drug discovery and materials development.

References

-

PrepChem. (n.d.). Synthesis of 4-chlorobenzaldoxime. PrepChem.com. Available from: [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (2007). Asian Journal of Chemistry, 19(3), 2235-2237. Available from: [Link]

-

Yaka, H., & Çelik, G. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1). Available from: [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry, 30(2). Available from: [Link]

-

Dhar, J. C., et al. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 7(1), 116. Available from: [Link]

-

Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Sciencemadness.org. (2014). Oximes. Available from: [Link]

-

Zeynizadeh, B., & Rahimi, S. (2016). Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

Zeynizadeh, B., & Sorkhabi, S. (2020). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. actylislab.com [actylislab.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 4-Chlorobenzaldehyde Oxime: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Chlorobenzaldehyde Oxime (4-CBAO), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties of 4-CBAO, details its synthesis and characterization, and explores its significance as a building block in modern organic and medicinal chemistry.

Introduction: The Structural and Chemical Significance of this compound

This compound is an organic compound featuring an oxime functional group (C=N-OH) attached to a 4-chlorinated benzene ring. This particular arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable precursor in various synthetic pathways. The presence of the chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity in certain transformations and providing a handle for further functionalization.[1][2]

The oxime moiety itself is a cornerstone of its chemical versatility. It can act as a protecting group for aldehydes, participate in cycloaddition reactions, or undergo rearrangement and elimination reactions to yield other important functional groups like amides and nitriles.[3][4] This guide will explore these facets, providing both theoretical understanding and practical, validated protocols.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate storage conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [3][5] |

| Molecular Weight | 155.58 g/mol | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Melting Point | 108-110 °C | [9] |

| Boiling Point | 233.2 °C at 760 mmHg | [9] |

| pKa | 10.45 ± 0.10 (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [10] |

| CAS Number | 3848-36-0 | [3] |

Expert Insight: The crystalline nature and relatively high melting point of 4-CBAO simplify its handling and purification by recrystallization compared to liquid or low-melting point analogues. Its insolubility in water is advantageous for workup procedures involving aqueous extraction to remove inorganic byproducts.

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of 4-CBAO is the condensation reaction between 4-chlorobenzaldehyde and hydroxylamine. Below is a detailed, self-validating laboratory protocol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-CBAO.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and offers high yield and purity.[5][7][8]

-

Reagent Preparation:

-

In a 500 mL round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 30 mL of water.

-

In a separate beaker, prepare a suspension of 2.0 g of 4-chlorobenzaldehyde in 20 mL of 10% aqueous sodium hydroxide solution.

-

-

Reaction:

-

Add the 4-chlorobenzaldehyde suspension to the hydroxylamine solution with stirring.

-

Add ethanol dropwise until the reaction mixture becomes a clear, homogeneous solution.

-

Causality: The base (NaOH) is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine (NH₂OH) nucleophile required for the attack on the aldehyde's carbonyl carbon. Ethanol acts as a co-solvent to ensure all reactants are in the same phase, maximizing reaction efficiency.

-

Heat the solution on a steam bath for approximately 25-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the flask in an ice-water bath. The product, 4-CBAO, will precipitate as a white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water to remove any residual inorganic salts.

-

Dry the crude product in a vacuum desiccator. A typical yield is 80-95%.[7][8]

-

-

Purification (Optional but Recommended):

-

For highest purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or dichloromethane/hexane mixture.

-

Self-Validation: The purity of the final product should be confirmed by a sharp, un-depressed melting point that matches the literature value (108-110 °C) and by the spectroscopic methods detailed below.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocally confirming the structure and purity of the synthesized 4-CBAO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

-

¹H NMR (500 MHz, DMSO-d₆): The spectrum is characterized by several key signals.[8]

-

δ 11.38 ppm (singlet, 1H): This downfield signal corresponds to the acidic proton of the oxime hydroxyl group (-NOH ). Its chemical shift can be variable and the peak may be broad.

-

δ 8.16 ppm (singlet, 1H): This signal is assigned to the imine proton (-CH=N-).

-

δ 7.63-7.60 ppm (doublet, 2H): These are the aromatic protons ortho to the C=NOH group.

-

δ 7.48-7.45 ppm (doublet, 2H): These are the aromatic protons meta to the C=NOH group (and ortho to the chlorine atom).

-

Expert Insight: The use of DMSO-d₆ as a solvent is advantageous for observing the hydroxyl proton, which often exchanges too rapidly to be seen in solvents like CDCl₃. In CDCl₃, the same proton may appear as a broad singlet around δ 7.42 ppm.[11]

-

-

¹³C NMR: While direct spectral data for 4-CBAO is less commonly published, the expected chemical shifts can be predicted based on the precursor and related structures. The imine carbon (C=NOH) is expected to appear significantly downfield, typically in the range of 145-155 ppm. The aromatic carbons will show distinct signals influenced by the electron-withdrawing effects of both the chloro and oxime groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3290 cm⁻¹ (broad): This absorption corresponds to the O-H stretching vibration of the oxime hydroxyl group. The broadness is due to hydrogen bonding.[7]

-

~1607 cm⁻¹ (medium): This peak can be attributed to the C=N stretching vibration of the oxime group, often coupled with aromatic C=C stretching.[7]

-

~1489 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.[7]

-

~950-970 cm⁻¹ (strong): This region is characteristic of the N-O stretch in oximes.

-

~830 cm⁻¹ (strong): C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 155, corresponding to the molecular weight of 4-CBAO. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 157 with approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways: Fragmentation often involves the loss of neutral species.[12][13]

-

Loss of ·OH (m/z 138): Cleavage of the N-O bond.

-

Loss of HCN (m/z 128): A common fragmentation pathway for aromatic oximes.

-

Formation of Chlorophenyl Cation (m/z 111): Loss of the entire =NOH fragment. This fragment will also exhibit a characteristic isotope peak at m/z 113.

-

Chemical Reactivity and Synthetic Applications

The utility of 4-CBAO as a synthetic intermediate stems from the reactivity of its oxime group.

Dehydration to 4-Chlorobenzonitrile

One of the most important reactions of aldoximes is their dehydration to form nitriles. This transformation is a powerful tool for introducing the cyano group, a versatile precursor for amines, carboxylic acids, and amides.[14]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

An In-depth Technical Guide on the Crystal Structure and Conformation of 4-Chlorobenzaldehyde Oxime

This technical guide provides a comprehensive overview of 4-Chlorobenzaldehyde Oxime, with a detailed exploration of its synthesis, physicochemical properties, and a comparative analysis of its expected crystal structure and conformation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's solid-state characteristics.

Introduction and Significance

This compound is an organic compound belonging to the oxime family, characterized by the C=N-OH functional group. Oximes are widely recognized for their versatile applications in organic synthesis, serving as intermediates in the production of amides via the Beckmann rearrangement, as precursors to nitriles, and as protecting groups for carbonyl compounds.[1] In medicinal chemistry, the oxime moiety is a critical component in various bioactive molecules, acting as a linker or a key pharmacophore. The substitution of a chlorine atom at the para position of the benzene ring influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a subject of interest in crystal engineering and drug design.

Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is crucial for controlling its polymorphism, solubility, and bioavailability – all critical parameters in pharmaceutical development. While the definitive single-crystal X-ray structure of this compound is not publicly available in crystallographic databases at the time of this writing, a detailed analysis of its closely related analogs allows for a robust and scientifically grounded prediction of its conformational and crystallographic properties.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a condensation reaction between 4-Chlorobenzaldehyde and hydroxylamine hydrochloride. The reaction can be carried out under various conditions, including conventional heating in a solvent like ethanol or methanol, or more efficiently using green chemistry approaches such as grinding.

Experimental Protocol: Synthesis via Grinding

This method offers a solvent-free, rapid, and high-yield route to this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Mortar and pestle

-

Deionized water

-

Filtration apparatus

Procedure:

-

In a clean, dry mortar, combine 4-Chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and anhydrous sodium carbonate (1.5 mmol).

-

Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, add 10 mL of deionized water to the mortar and triturate the solid product.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Grinding: This mechanochemical approach enhances the reactivity of the solid reactants by increasing the surface area and bringing the molecules into close contact, often eliminating the need for a solvent.

-

Sodium Carbonate: Hydroxylamine is used as its hydrochloride salt for stability. The base, sodium carbonate, is required to liberate the free hydroxylamine nucleophile for the reaction with the aldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the C-H proton of the oxime, and the O-H proton. The chemical shifts will be influenced by the solvent. For the (E)-isomer, the C-H proton typically appears as a singlet around 8.1 ppm.[2] |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the C=N carbon of the oxime group. The C=N carbon is expected to appear around 149-151 ppm.[2] |

| FTIR (KBr) | Characteristic absorption bands for the O-H stretch (broad, ~3300-3200 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-Cl stretch (~1090 cm⁻¹).[2][3] |

Molecular Structure and Conformational Analysis

The this compound molecule consists of a 4-chlorophenyl ring attached to an oxime functional group. The C=N double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E) isomer, where the hydroxyl group is anti to the benzene ring, is generally the more thermodynamically stable form for aromatic aldoximes.[4]

Caption: Molecular structure of (E)-4-Chlorobenzaldehyde oxime.

The conformation of the molecule is expected to be largely planar due to the sp² hybridization of the atoms in the benzene ring and the oxime group. The single bond between the phenyl ring and the oxime carbon (C-C bond) allows for some rotational freedom. However, crystal packing forces and intermolecular interactions will likely favor a near-planar conformation to maximize stabilizing interactions.

Crystal Structure: A Comparative and Predictive Analysis

As a definitive crystal structure for this compound is not available, we can infer its solid-state behavior by examining the crystal structures of its close analogs, such as 4-Bromobenzaldehyde oxime and various methoxy- and hydroxy-substituted benzaldehyde oximes.[5][6][7]

Insights from Analogous Structures

The crystal structure of (E)-4-Bromobenzaldehyde oxime provides a particularly relevant model.[5] Its crystallographic data is summarized below.

| Parameter | (E)-4-Bromobenzaldehyde oxime [5] |

| Formula | C₇H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1832(7) |

| b (Å) | 4.7807(6) |

| c (Å) | 25.509(5) |

| β (°) | 94.353(15) |

| V (ų) | 751.87(19) |

| Z | 4 |

Based on this and other related structures, we can predict the key features of the this compound crystal packing.

Predicted Intermolecular Interactions and Crystal Packing

The primary and most influential intermolecular interaction in the crystal lattice of this compound is expected to be the O-H···N hydrogen bond . This interaction will likely link molecules into dimers or chains.

Caption: Predicted intermolecular interactions in this compound.

-

Hydrogen Bonding: In many crystalline oximes, the hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule.[6][7] This strong, directional interaction is a primary driver of the crystal packing. It is highly probable that this compound molecules will form centrosymmetric dimers via a pair of O-H···N hydrogen bonds, creating an R²₂(8) graph set motif.

-

π-π Stacking: The aromatic phenyl rings are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would likely involve offset stacking arrangements to minimize electrostatic repulsion.

-

C-H···Cl and C-H···O Interactions: Weaker C-H···Cl and C-H···O hydrogen bonds may also play a role in the overall three-dimensional packing of the molecules.

-

Halogen···Halogen Interactions: Depending on the packing arrangement, weak Cl···Cl interactions might be present, although these are generally less dominant than hydrogen bonding and π-π stacking in such systems.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its synthesis, spectroscopic properties, and the crystal structures of its close analogs provides significant insight into its likely solid-state behavior. The molecule is readily synthesized and is expected to adopt a planar conformation in the (E) isomeric form. Its crystal packing is predicted to be dominated by strong O-H···N hydrogen bonds leading to dimeric or chain-like motifs, which are further stabilized by π-π stacking of the chlorophenyl rings. This predictive understanding is invaluable for researchers working with this compound, enabling informed decisions in areas ranging from reaction engineering to the design of pharmaceutical formulations. The experimental determination of its single-crystal structure would be a valuable contribution to the field, allowing for the validation and refinement of the models presented in this guide.

References

-

ResearchGate. Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. Available from: [Link][1]

-

Stenutz. (Z)-4-chlorobenzaldehyde oxime. Available from: [Link][4]

-

PrepChem.com. Synthesis of α-chlorobenzaldehyde oxime. Available from: [Link][5]

-

Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Available from: [Link][2]

-

ResearchGate. Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Available from: [Link][8]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Available from: [Link]

-

PubMed Central (PMC). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Available from: [Link][6]

-

PubMed Central (PMC). Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO). Available from: [Link][7]

Sources

- 1. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 4. (Z)-4-chlorobenzaldehyde oxime [stenutz.eu]

- 5. rsc.org [rsc.org]

- 6. Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 3848-36-0 [chemicalbook.com]

spectroscopic characterization of 4-Chlorobenzaldehyde oxime (¹H NMR, ¹³C NMR, IR, Mass Spec)

A Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzaldehyde Oxime

Abstract

The unequivocal identification and structural elucidation of synthesized organic compounds are foundational to chemical research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound (C₇H₆ClNO), a compound of interest in synthetic chemistry.[1][2] By integrating data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating approach to its characterization. This document is intended for researchers and professionals who require a detailed understanding of how these analytical techniques synergize to confirm molecular structure with a high degree of confidence.

Introduction and Molecular Structure Overview

This compound is a derivative of 4-chlorobenzaldehyde, formed by the condensation reaction with hydroxylamine.[3] This conversion of an aldehyde to an oxime introduces the C=N-OH functional group, which significantly alters the molecule's spectroscopic signature. The presence of a chlorine atom on the aromatic ring further influences the electronic environment, providing distinct features in NMR, IR, and MS analyses.

The structure features several key components for spectroscopic analysis:

-

A para-substituted benzene ring , which will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

-

An aldoxime proton (CH=N), which is expected to appear as a singlet in a distinct downfield region of the ¹H NMR spectrum.

-

An oxime hydroxyl proton (N-OH), whose chemical shift is often variable and dependent on solvent and concentration.

-

The C=N (imine) and N-O bonds, which will exhibit characteristic stretching vibrations in the IR spectrum.

-

A chlorine atom , whose isotopic distribution (³⁵Cl and ³⁷Cl) will produce a characteristic M+2 peak in the mass spectrum.[4][5]

Oximation can result in the formation of (E) and (Z) geometric isomers. The data presented and analyzed in this guide corresponds to the more stable (E)-isomer, which is commonly the major product.[3]

Methodologies and Experimental Protocols

Scientific integrity relies on reproducible and well-documented experimental procedures. The following are standard protocols for acquiring the spectroscopic data discussed herein.

General Synthesis of this compound

A common laboratory synthesis involves dissolving 4-chlorobenzaldehyde in an alcohol solvent, such as ethanol or methanol. An aqueous solution of hydroxylamine hydrochloride and a base, like sodium acetate, is then added. The mixture is typically stirred, often with heating under reflux, until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling, the product often precipitates and can be collected by filtration, washed with water, and purified by recrystallization.[6][7]

Spectroscopic Analysis Workflow

The overall process for comprehensive characterization follows a logical sequence to build a complete structural profile.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Protocol: A small amount of the purified this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

Data Interpretation and Analysis: The ¹H NMR spectrum of (E)-4-chlorobenzaldehyde oxime in DMSO-d₆ shows three distinct signals.[6]

-

Hydroxyl Proton (N-OH): A singlet appearing at approximately 11.38 ppm . The downfield shift is characteristic of an acidic proton involved in hydrogen bonding with the DMSO solvent. This peak is exchangeable with D₂O.

-

Aldoxime Proton (CH=N): A sharp singlet observed around 8.16 ppm . Its downfield position is due to the deshielding effect of the adjacent C=N double bond and the aromatic ring.

-

Aromatic Protons (Ar-H): The para-substitution pattern gives rise to two sets of chemically equivalent protons.

-

The two protons ortho to the oxime group appear as a multiplet (often resembling a doublet) around 7.60-7.63 ppm .

-

The two protons ortho to the chlorine atom appear as a multiplet (often resembling a doublet) around 7.45-7.48 ppm .[6] This classic AA'BB' system arises from the mutual coupling of the aromatic protons.

-

Table 1: Summary of ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 11.38 | Singlet | 1H | N-OH |

| 8.16 | Singlet | 1H | CH =N |

| 7.60 - 7.63 | Multiplet | 2H | Ar-H (ortho to CH=N) |

| 7.45 - 7.48 | Multiplet | 2H | Ar-H (ortho to Cl) |

| Data sourced from supporting information for an article by The Royal Society of Chemistry.[6] |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Data Interpretation and Analysis: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 5 distinct signals, as the two pairs of aromatic carbons (C2/C6 and C3/C5) are chemically equivalent due to symmetry.

Table 2: Predicted and Reported ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~149.5 | C H=N | Imine carbon, highly deshielded. |

| ~134-136 | C -Cl | Aromatic carbon attached to the electronegative chlorine atom. |

| ~132 | Quaternary C | Aromatic carbon attached to the oxime group. |

| ~129 | Ar-C H | Aromatic carbons ortho to the chlorine atom. |

| ~128 | Ar-C H | Aromatic carbons ortho to the oxime group. |

| Assignments are based on typical chemical shifts for substituted benzaldehyde oximes.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample, a spectrum can be obtained using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.[9] A background spectrum is first collected, followed by the spectrum of the sample.[9]

Data Interpretation and Analysis: The IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups.

-

O-H Stretch: A broad band in the region of 3300-3100 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the oxime.[9]

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹ .

-

C=N Stretch: The carbon-nitrogen double bond (imine) of the oxime group shows a medium to strong absorption band around 1640-1680 cm⁻¹ .[10]

-

Aromatic C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

N-O Stretch: A key band for confirming the oxime group appears in the 960-930 cm⁻¹ range.[9]

-

C-Cl Stretch: The carbon-chlorine bond typically absorbs in the fingerprint region, often around 830 cm⁻¹ for a para-substituted chloro-aromatic compound.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | O-H Stretch | Oxime (-OH) |

| > 3000 | C-H Stretch | Aromatic |

| ~1640 - 1680 | C=N Stretch | Oxime (Imine) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 960 - 930 | N-O Stretch | Oxime |

| ~830 | C-Cl Stretch | Aryl Halide |

| Reference ranges are based on established IR spectroscopy correlation tables and literature for oximes.[9][10][11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized, commonly using Electron Ionization (EI). The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis: The mass spectrum of this compound (Molecular Weight: 155.58 g/mol ) provides conclusive evidence for its identity.[1]

-

Molecular Ion Peak (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%), two peaks will be observed for the molecular ion:

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion fragments in predictable ways, driven by the formation of stable ions.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table 4: Principal Mass Fragments for this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Fragment | Notes |

| 155 / 157 | [C₇H₆ClNO]⁺• | Molecular Ion (M⁺). Exhibits a ~3:1 intensity ratio. |

| 138 / 140 | [C₇H₅ClN]⁺ | Loss of a hydroxyl radical (•OH) from the molecular ion. |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, resulting from cleavage of the C-C bond. |

| Interpretation based on common fragmentation patterns of aromatic and halogenated compounds.[13][14] |

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

-

MS establishes the molecular weight (155.58) and confirms the presence of one chlorine atom (M⁺ at m/z 155/157) and one nitrogen atom (odd molecular weight).

-

IR confirms the presence of key functional groups: an O-H group (broad ~3200 cm⁻¹), a C=N bond (~1650 cm⁻¹), an N-O bond (~940 cm⁻¹), and a C-Cl bond (~830 cm⁻¹).[9][10]

-

¹³C NMR shows the expected number of unique carbon environments, consistent with a para-substituted benzene ring and an oxime carbon.

-

¹H NMR provides the final, detailed picture, confirming the para-substitution pattern on the aromatic ring, the presence of the aldoxime proton, and the hydroxyl proton, with correct integration values.

This synergistic approach, where the molecular formula from MS is substantiated by the functional groups identified in IR and the precise atomic arrangement detailed by ¹H and ¹³C NMR, allows for the unambiguous structural confirmation of this compound.

References

-

Harris, R. K., & Bush, M. T. (1966). Far Infrared Group Frequencies. V. Oximes and Aldoximes. Applied Spectroscopy, 20(3), 168-171. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Palm, A., & Werbin, H. (1953). The infrared spectra of alpha and beta oximes. Canadian Journal of Chemistry, 31(11), 1004-1008. Available at: [Link]

-

ResearchGate. (n.d.). The Infrared Spectra of Alpha and Beta Oximes. Available at: [Link]

-

Wang, L., et al. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands. Available at: [Link]

-

SpectraBase. (n.d.). 4-Chloro-benzaldehyde O-methyl-cis-oxime. Wiley-VCH GmbH. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for an article in RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]

-

Fiveable. (n.d.). 4-chlorobenzaldehyde Definition. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-chlorobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6ClNO). Université du Luxembourg. Retrieved from [Link]

-

Clark, J. (2014). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

-

Chegg. (2017). Using the attached IR spectrum for 4-chlorobenzaldehyde, label the relevant bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-chlorobenzaldehyde oxime. Retrieved from [Link]

-

University of Calgary. (2021). Radicals and Mass Spectrometry (MS). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Ghalanbor, Z., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 53(8), 716-725. Available at: [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehydeoxime. Wiley-VCH GmbH. Retrieved from [Link]

-

IntechOpen. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds. Retrieved from [Link]

Sources

- 1. This compound | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 4-Chlorobenzaldehyde Oxime and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the identification of versatile molecular scaffolds with a wide spectrum of biological activities is paramount. 4-Chlorobenzaldehyde oxime and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in antimicrobial, antifungal, anticonvulsant, and anticancer applications. The presence of the oxime moiety (=N-OH) imparts unique physicochemical properties that facilitate interactions with various biological targets, while the 4-chloro-substituted benzene ring provides a foundational structure for further chemical modifications to fine-tune potency and selectivity.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to accelerate research and development in this exciting area. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Synthesis of this compound and Its Derivatives: A Practical Approach

The synthesis of the core compound, this compound, is a straightforward and efficient process, typically achieved through the condensation reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction can be carried out under various conditions, with solvent-free grinding methods offering an environmentally friendly and rapid alternative to traditional solvent-based refluxing.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a solvent-free grinding method for the synthesis of this compound.

Materials:

-

4-chlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃) or Bismuth(III) oxide (Bi₂O₃) as a catalyst[1]

-

Mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine 4-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) or a catalytic amount of Bi₂O₃ (0.6 mmol).[1]

-

Grind the mixture thoroughly with a pestle at room temperature for the time specified in the reference method (typically a few minutes).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water (10 mL) to the mortar and triturate the solid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

-

For low-melting point derivatives, extraction with a suitable organic solvent like ethyl acetate may be necessary.[1]

The synthesis of derivatives of this compound can be achieved by modifying the starting aldehyde or by further reactions on the oxime functional group.

Caption: General synthesis scheme for this compound and its derivatives.

Antimicrobial and Antifungal Activities: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzaldehyde oximes, including 4-chloro derivatives, have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] The introduction of electron-withdrawing groups, such as the chloro substituent, is a known strategy in drug design to enhance antimicrobial effects.[2]

Mechanism of Action

The antimicrobial action of benzaldehyde oxime derivatives is often attributed to the inhibition of essential microbial enzymes.[2] For instance, some oxime derivatives have been shown to be potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[3]

The antifungal mechanism of benzaldehydes and their derivatives is linked to the disruption of the fungal cellular antioxidation system.[4][5] These compounds can act as redox cyclers, leading to the generation of reactive oxygen species (ROS) that destabilize cellular redox homeostasis and inhibit fungal growth.[4][5] Another proposed mechanism for some antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

| Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| This compound | Various bacteria | Moderate activity reported | [2] |

| O-benzyl oxime derivatives | Escherichia coli | 3.13-6.25 | [3] |

| O-benzyl oxime derivatives | Pseudomonas aeruginosa | 3.13-6.25 | [3] |

| O-benzyl oxime derivatives | Staphylococcus aureus | 3.13-6.25 | [3] |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4-32 | [6] |

| 4-chlorocinnamic acid esters | Candida albicans | 0.024-0.13 (µmol/mL) | [7] |

| 3-substituted oxindole derivative (3f) | Aspergillus niger | 7.5 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacteria.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: Wells containing 100 µL of MHB and 100 µL of inoculum.

-

Sterility Control: Wells containing 200 µL of MHB only.

-

Positive Control: Wells with a serial dilution of a standard antibiotic.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Anticonvulsant Activity: A Potential for Neurological Disorders

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Derivatives of 4-chlorobenzaldehyde have shown promise as anticonvulsant agents. For example, a series of 4-chloro- and 4-methoxybenzanilide derivatives have been synthesized and evaluated for their anticonvulsant activity.[9]

Mechanism of Action

The precise mechanism of anticonvulsant action for many compounds is not fully elucidated but is often related to the modulation of ion channels or neurotransmitter systems. Some studies on related compounds suggest that the anticonvulsant effects may involve the enhancement of GABAergic inhibition or the blockade of voltage-gated sodium channels. For instance, some quinazolinone derivatives with anticonvulsant activity are thought to act as positive allosteric modulators of the GABAA receptor.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often evaluated in animal models using the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures. The median effective dose (ED₅₀) is the dose required to protect 50% of the animals from the induced seizure.

| Derivative | Test Model | ED₅₀ (mg/kg) | Reference |

| 4-methoxy-2,6-dimethylbenzanilide | MES (mice, i.p.) | 18.58 | [9] |

| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | MES (mice) | 25.5 | [4] |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | MES (mice) | 23.7 | [10] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This protocol describes the MES test, a standard preclinical model for assessing anticonvulsant activity.

Materials:

-

Electroconvulsiometer

-

Corneal or ear electrodes

-

Mice (e.g., Swiss albino)

-

Test compound

-

Vehicle (e.g., saline, Tween 80 solution)

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Groups: Divide the mice into groups (e.g., n=6-10 per group), including a vehicle control group, a positive control group (standard drug), and several test groups receiving different doses of the compound.

-

Drug Administration: Administer the test compound and vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (e.g., 30-60 minutes).

-

Electroshock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. Protection is defined as the absence of THLE.

-

Data Analysis: Calculate the percentage of protected animals in each group. The ED₅₀ value can be determined using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of novel anticancer agents is a critical area of research. Oxime derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[11] The structural versatility of the this compound scaffold allows for modifications to enhance potency and selectivity against cancer cells.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many oxime derivatives exert their anticancer effects is through the inhibition of protein kinases.[12] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[12] Oxime-containing compounds have been shown to bind to the ATP-binding site of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and vascular endothelial growth factor receptor 2 (VEGFR-2), leading to cell cycle arrest and apoptosis.[11][12]

Caption: Simplified signaling pathway of kinase inhibition by oxime derivatives.

Quantitative Anticancer Data

The in vitro anticancer activity of compounds is commonly assessed using cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [13] |

| Benzimidazole derivative (se-182) | MCF-7 (Breast) | - | [13] |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | [13] |

| Phosphomolybdate based hybrid solid | A549 (Lung) | 25.17 | [14] |

| Phosphomolybdate based hybrid solid | MCF-7 (Breast) | 32.11 | [14] |

| Indole Derivatives (4f) | HeLa (Cervical) | Potent activity reported | [15] |

| Indole Derivatives (4f) | MCF-7 (Breast) | Potent activity reported | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test compound

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For this compound derivatives, several key structural features influence their biological activity:

-

Substituents on the Benzene Ring: The position and nature of substituents on the benzene ring can significantly impact activity. Electron-withdrawing groups, like the chloro group at the 4-position, are often associated with enhanced antimicrobial and anticancer activities.[2]

-

Modifications of the Oxime Group: Derivatization of the oxime hydroxyl group, for example, by forming oxime ethers or esters, can modulate the compound's lipophilicity and its interaction with biological targets.[3]

-

Overall Molecular Conformation: The spatial arrangement of the different functional groups is critical for binding to the active sites of target enzymes or receptors.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, antifungal, anticonvulsant, and anticancer activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Conducting more in-depth studies to fully elucidate the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and therapeutic index of these compounds.

By leveraging the insights and protocols presented in this technical guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately addressing unmet medical needs in infectious diseases, neurology, and oncology.

References

- Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

- Indirubin oxime-based kinase inhibitors and their kinase targets.

- MTT assay protocol. Abcam.

- A comprehensive review on preliminary screening models for the evalu

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Workflow of MTT assay procedure.

- Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. PubMed.

- Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile.

- Chemical structures of synthesized oxime derivatives and JNK binding...

- IC 50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A.

- Preparation method and application of 4-chlorobenzaldehyde. ChemicalBook.

- Dot Language (graph based diagrams). Medium.

- Preparation of 4-chlorobenzaldehyde. PrepChem.com.

- ED 50 of the most actives in MES test.

- IC50 values of the compounds against A549 and MCF-7 cell line.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.

- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.

- DOT Language. Graphviz.

- Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- How to draw dot and cross diagrams for covalent bonding. YouTube.

- What Are Dot and Cross Diagrams - Part 1| Properties of M

- (Z)-4-chlorobenzaldehyde oxime. Stenutz.

- This compound | C7H6ClNO | CID 5356407. PubChem.

- Structure-activity relationships (SAR)

- Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. PubMed.

- Comparative Analysis of 3-Fluoro-4-nitrobenzaldehyde Oxime and Related Derivatives in Antimicrobial and Antioxidant Applic

- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Antimicrobial Activity of 4-Chlorocinnamic Acid Deriv

- Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. PMC.

- A review of compounds derivatives with antimicrobial activities. WJBPHS.

- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.

- Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. Dalton Transactions (RSC Publishing).

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC.

- Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.

- (PDF) Evaluation of the antimicrobial activity of plant extracts on Escherichia coli and Candida albicans.

- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI.

- Discovery of New Tricyclic Oxime Sampangine Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis. PubMed.

- Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. PMC.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 12. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 14. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Coordination Chemistry of 4-Chlorobenzaldehyde Oxime with Transition Metals: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 4-Chlorobenzaldehyde Oxime with first-row transition metals, focusing on cobalt(II), nickel(II), and copper(II). It is designed for researchers, scientists, and drug development professionals, offering a synthesized overview of synthetic methodologies, structural elucidation, and potential therapeutic applications. This document emphasizes the causal relationships behind experimental choices, the self-validating nature of the described protocols, and is grounded in authoritative scientific literature. Key data are presented in structured tables, and experimental workflows are visualized to enhance understanding and reproducibility.

Introduction: The Versatility of Oxime Ligands in Coordination Chemistry

Oximes, characterized by the R1R2C=NOH functional group, are a versatile class of ligands in coordination chemistry. Their ability to coordinate with metal ions through both the nitrogen and oxygen atoms of the oximino group allows for the formation of stable chelate rings.[1] The electronic properties of the R groups on the oxime can significantly influence the stability and reactivity of the resulting metal complexes. This compound, with its electron-withdrawing chloro substituent on the phenyl ring, presents an interesting case for studying the electronic effects on coordination and the subsequent biological activity of its metal complexes.

The coordination of ligands like this compound to transition metal ions is of significant interest due to the potential enhancement of biological activity upon complexation.[2] This guide will delve into the synthesis, characterization, and antimicrobial properties of such complexes, providing a foundational understanding for their further development in medicinal chemistry.

Synthesis of this compound and its Transition Metal Complexes

The synthesis of transition metal complexes with this compound is a multi-step process that begins with the preparation of the ligand itself. The subsequent complexation with transition metal salts is typically carried out under controlled conditions to ensure the formation of the desired product.

Synthesis of this compound

The ligand, this compound, is synthesized via a condensation reaction between 4-Chlorobenzaldehyde and hydroxylamine hydrochloride. The presence of a mild base, such as sodium acetate, is crucial to neutralize the HCl released during the reaction, thereby facilitating the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde.

Experimental Protocol:

-

Dissolve 4-Chlorobenzaldehyde (0.02 mol) in ethanol (15 mL).

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.1 mol).

-

Add the ethanolic solution of 4-Chlorobenzaldehyde to the aqueous solution of hydroxylamine hydrochloride.

-

Heat the mixture at 80-90°C for approximately 10 minutes.[3]

-